4-Hexylanisole

Description

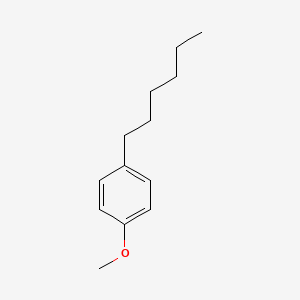

4-Hexylanisole (CAS: 130748) is a methoxy-substituted aromatic compound with the molecular formula C₁₃H₂₀O and a molecular weight of 192.302 g/mol. It belongs to the hydroxy ketone class and has been identified in bioactive extracts of the marine gastropod Chicoreus ramosus. Its reported biological activities include wound healing and analgesic properties .

Properties

Molecular Formula |

C13H20O |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

1-hexyl-4-methoxybenzene |

InChI |

InChI=1S/C13H20O/c1-3-4-5-6-7-12-8-10-13(14-2)11-9-12/h8-11H,3-7H2,1-2H3 |

InChI Key |

IAINKDPTJUTRFY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Methoxy/Aromatic Substitutions

(a) 4-Ethylanisole

- Molecular formula : C₉H₁₂O

- Molecular weight : 136.19 g/mol

- Key differences : Shorter ethyl chain vs. hexyl in 4-hexylanisole.

- Properties : Higher volatility due to lower molecular weight; used in fragrance industries .

(b) Cyclopropane 1-(4-Methoxyphenyl)

- Molecular formula: C₁₁H₁₁NO

- Molecular weight : 173.215 g/mol

- Key differences : Cyclopropane ring replaces the hexyl chain.

- Biological activity: No reported bioactivity, contrasting with this compound’s therapeutic effects .

(c) 3-(4-Methoxyphenyl)propionic Acid

- Molecular formula : C₁₀H₁₂O₃

- Molecular weight : 180.203 g/mol

- Key differences : Carboxylic acid group instead of hydroxy ketone.

- Biological activity: Antibacterial, immunostimulant, and specific efficacy against leukemia .

Analogues with Alkyl Chain Variations

(a) 4-Cyclohexylanisole

- Molecular formula : C₁₃H₁₈O

- Key differences : Cyclohexyl group vs. linear hexyl chain.

- Synthetic relevance : Higher yield (85%) in nickel-catalyzed reactions compared to this compound (3%), suggesting steric or electronic advantages of cyclic substituents .

(b) 4-Heptylcyclohexanone

Amino-Substituted Analogues

(a) 4-n-Hexylaniline

- Molecular formula : C₁₂H₁₉N

- Molecular weight : 177.29 g/mol

- Key differences: Amino group (-NH₂) replaces methoxy (-OCH₃).

- Applications : Intermediate in dye and polymer synthesis .

(b) 4-(Hexyloxy)aniline

- Molecular formula: C₁₂H₁₉NO

- Molecular weight : 193.29 g/mol

- Key differences : Hexyloxy chain with aniline group.

- Applications : Used to synthesize azobenzene derivatives for liquid crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.